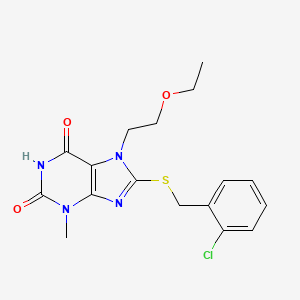
3,6-Dibromo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-2-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a white solid .
Molecular Structure Analysis
The InChI code for 3,6-Dibromo-2-methoxypyridine is1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
3,6-Dibromo-2-methoxypyridine is a white solid . It has a molecular weight of 266.92 . The compound is typically stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Chemical Reactions and Syntheses
3,6-Dibromo-2-methoxypyridine plays a significant role in various chemical reactions and syntheses. For instance, it has been used in the synthesis of methoxy thiomethoxypyridine derivatives, starting from halogenated pyridines like 2,6-dibromopyridine (Testaferri et al., 1985). Additionally, its derivatives have been used in lithiation reactions, a crucial step in the creation of various chemical compounds (Gros et al., 2003).
Molecular Synthesis
In molecular synthesis, 3,6-Dibromo-2-methoxypyridine derivatives have been used for the structural characterization and synthesis of complex molecules. For example, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives have been synthesized and structurally characterized, showcasing the diversity of applications in molecular design (Böck et al., 2021).
Pharmaceutical Applications
Advanced Material Synthesis
In the field of material science, 3,6-Dibromo-2-methoxypyridine derivatives are used in the synthesis of advanced materials. A notable example includes the synthesis of polyesters and amphiphilic poly(amide-block-ester)s using methoxypyridines (Liu & Jia, 2004). This demonstrates the compound's versatility in creating new materials with potential applications in various industries.
Spectroscopic Studies
Spectroscopic studies have also leveraged 3,6-Dibromo-2-methoxypyridine derivatives. For example, the pyrolysis of 3-methoxypyridine has been an efficient method to generate pyrrolyl radicals for spectroscopic studies, illustrating the compound's utility in analytical chemistry (Holzmeier et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
3,6-Dibromo-2-methoxypyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3,6-Dibromo-2-methoxypyridine interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dibromo-2-methoxypyridine are primarily related to the formation of carbon–carbon bonds. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is a fundamental process in organic chemistry for the construction of complex organic compounds .
Result of Action
The result of the action of 3,6-Dibromo-2-methoxypyridine in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 3,6-Dibromo-2-methoxypyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .
Propriétés
IUPAC Name |
3,6-dibromo-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLSYHFJSPIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)


![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)



![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)


![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)